3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
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Overview
Description
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties This compound features a benzamide core substituted with a methoxy group and a sulfonylethyl chain linked to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonylethyl Chain: The sulfonylethyl chain can be introduced via a sulfonylation reaction, where an appropriate sulfonyl chloride is reacted with an ethylamine derivative.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylethyl intermediate and 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, stringent reaction control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include 3-hydroxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide or 3-formyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide.
Reduction: Products may include 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, its structural similarity to acetylcholinesterase inhibitors suggests it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: A reduced form of the target compound, lacking the sulfonyl group.
Uniqueness
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is unique due to the presence of both a methoxy group and a sulfonylethyl chain, which may confer distinct pharmacological properties compared to its analogs. Its potential as a selective acetylcholinesterase inhibitor highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDANUFCXMCTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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